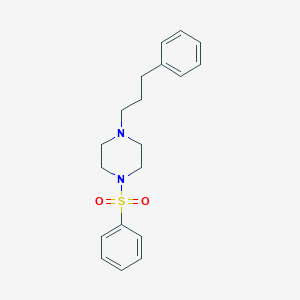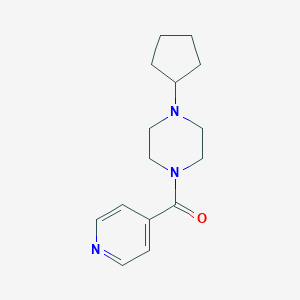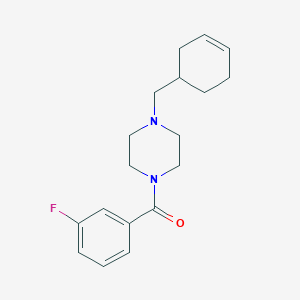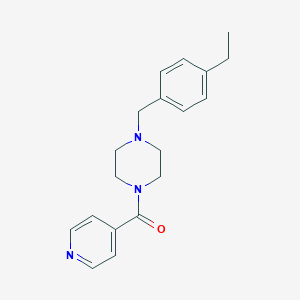![molecular formula C20H21ClN2O3 B247824 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247824.png)
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:
Acylation of Piperazine: The piperazine ring is acylated with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Etherification: The resulting intermediate is then reacted with 4-methylphenoxyacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
- 1-(3-Chlorobenzoyl)-4-[(4-ethylphenoxy)acetyl]piperazine
Uniqueness
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3-chlorobenzoyl and 4-methylphenoxy groups can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21ClN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
KDVAWHWRXSIGDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247742.png)
![Biphenyl-4-yl[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247743.png)

![2-(4-Bromophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247747.png)
![2-(4-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247750.png)

![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B247752.png)

![2-(4-Methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247754.png)

![1-(3-Fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247757.png)
![2-(4-Bromophenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247758.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247761.png)
![2,6-Dimethoxy-4-{[4-(phenoxyacetyl)-1-piperazinyl]methyl}phenol](/img/structure/B247762.png)
